molecular formula C5H5NO B7722177 2-Hydroxypyridine CAS No. 66396-89-2

2-Hydroxypyridine

Cat. No.: B7722177
CAS No.: 66396-89-2
M. Wt: 95.10 g/mol
InChI Key: UBQKCCHYAOITMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxypyridine, also known as 2-Pyridone, is an organic compound that is well known to form hydrogen bonded dimers and exists as tautomers . It is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, and in the aminolysis of a polyglutamate . The primary targets of this compound are these chemical reactions where it acts as a catalyst.

Mode of Action

The mode of action of this compound involves its interaction with its targets, i.e., the chemical reactions it catalyzes. It facilitates the reaction process, speeding up the rate at which the reactions occur . The exact interaction mechanism depends on the specific reaction it is catalyzing.

Biochemical Pathways

The most extensively studied this compound degradation pathway begins with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation, a process known as the maleamate pathway . This pathway is commonly initiated by mono-oxygenase attack .

Pharmacokinetics

It is known to be soluble in water, methanol, and acetone , which suggests it could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of this compound’s action is the facilitation of certain chemical reactions, leading to the production of desired compounds. For example, it can help generate β-oxopropyl carbonates from cyclic carbonates and alcohols . The exact molecular and cellular effects depend on the specific reactions it is involved in.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its tautomeric equilibrium can be affected by the polarity of the solvent, with non-polar solvents favoring this compound and polar solvents such as alcohols and water favoring the 2-pyridone form . This can potentially influence its catalytic activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypyridine can be synthesized through several methods. One common method involves the cyclization of pyridine derivatives. For example, the reaction of pyridine with oxidizing agents such as hydrogen peroxide forms pyridine-N-oxide, which can then be rearranged in the presence of acetic anhydride to yield this compound . Another method involves the Guareschi-Thorpe condensation reaction, where cyanoacetamide reacts with 1,3-diketones to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the cyclization of pyridine derivatives under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Hydroxypyridine is similar to other hydroxypyridine isomers, such as 3-Hydroxypyridine and 4-Hydroxypyridine. it is unique in its ability to form stable hydrogen-bonded dimers and its tautomerization with 2-Pyridone . Other similar compounds include pyridine, thymine, cytosine, and uracil, which also exhibit hydrogen-bonding and tautomerization properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties, including tautomerization and hydrogen-bonding capabilities, make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

UBQKCCHYAOITMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1
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Molecular Formula

C5H5NO
Record name 2-pyridone
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DSSTOX Substance ID

DTXSID2051716
Record name 2(1H)-Pyridinone
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Molecular Weight

95.10 g/mol
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Physical Description

Off-white crystalline powder, soluble in water; [MSDSonline], Solid
Record name 2-Hydroxypyridine
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Solubility

1000 mg/mL at 20 °C
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Vapor Pressure

0.55 [mmHg]
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CAS No.

72762-00-6, 142-08-5, 66396-89-2
Record name 2-Pyridinol
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Record name 2(1H)-Pyridone, dimer
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Melting Point

107.8 °C
Record name 2-Hydroxypyridine
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Synthesis routes and methods I

Procedure details

In addition, the reaction for obtaining an 4-pyrone compound from 2,2,6-trimethyl-1,3-dioxin-4-one has been known. That is, T. Kato et al [Chem, Pharm. Bull., 30, 1315(1982)] studied on the reaction between amides or acetoacetyl derivatives thereof and 2,2,6-trimethyl-1,3-dioxin-4-one and reported that the reaction of N-formylacetoacetamide with 2,2,6-trimethyl-1,3-dioxin-4-one in the presence of N,N-dimethylaniline gave a pyridone compound as the main product and 4-pyrone compound as the by-product.
[Compound]
Name
amides
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[Compound]
Name
acetoacetyl
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reactant
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Synthesis routes and methods II

Procedure details

3.3 g (10.9 mmol) of 3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine was added to 8.3 g (42.3 mmol) of phosphorus oxychloride and 30 ml of diethylaniline, followed by stirring at from 100 to 120° C. for 4 hours. The reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the obtained residue, followed by washing with water and a saturated sodium hydrogencarbonate aqueous solution. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was distilled off under reduced pressure, and the obtained residue was separated and purified by high performance liquid chromatography to obtain 1.3 g (yield: 37%) of the desired 2-pyridone compound (Compound No. 11-1) and 1.0 g (yield: 29%) of the 4-pyridone compound (Compound No. 13-1), respectively.
Name
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%
Yield
29%

Synthesis routes and methods III

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypyridine
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2-Hydroxypyridine
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2-Hydroxypyridine
Reactant of Route 4
2-Hydroxypyridine
Reactant of Route 5
2-Hydroxypyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxypyridine
Customer
Q & A

Q1: What is special about the structure of 2-hydroxypyridine?

A1: this compound exhibits tautomerism, meaning it can exist as two different structural isomers (tautomers) that interconvert readily. These tautomers are this compound (lactim form) and 2-pyridone (lactam form). The equilibrium between these forms is influenced by factors like solvent, temperature, and substitution patterns. [, , , , , , ]

Q2: How do researchers determine which tautomer is predominant under specific conditions?

A2: Various spectroscopic techniques help determine the dominant tautomer. These include UV/Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and rotational spectroscopy. [, , , , , ] For instance, the presence of specific vibrational modes in IR spectra can distinguish between the hydroxyl (O–H) stretch in this compound and the carbonyl (C=O) stretch in 2-pyridone. [, ]

Q3: What are the characteristic spectroscopic signatures of this compound and its tautomer?

A3: Both tautomers display unique spectral features. For instance, this compound typically exhibits a broad O–H stretching band around 3400 cm−1 in the IR spectrum, while 2-pyridone shows a strong C=O stretching band around 1650 cm−1. Additionally, differences in their electronic transitions result in distinct UV/Vis spectra. [, , , , , ]

Q4: How do substituents influence the tautomeric equilibrium of this compound?

A4: The introduction of substituents on the pyridine ring can significantly shift the tautomeric equilibrium. Electron-withdrawing groups tend to stabilize the 2-pyridone form, while electron-donating groups can favor the this compound form. The position of the substituent also plays a crucial role. [, , ] For example, chlorine substitution at position 5 or 6 strongly favors the this compound tautomer. []

Q5: Why is the study of this compound/2-pyridone tautomerism relevant to DNA bases?

A5: This tautomeric system serves as a model for understanding similar equilibria observed in nucleobases like cytosine, which heavily influences DNA structure and function. Studying this model system provides insights into the factors affecting tautomerism in more complex biological contexts. []

Q6: How does this compound react with electrophiles?

A6: The dual nucleophilicity of this compound, due to the nitrogen atom in the ring and the oxygen atom of the hydroxyl group, makes its reactions with electrophiles challenging. It can act as an N-nucleophile or an O-nucleophile, leading to a mixture of products. []

Q7: How can researchers control the regioselectivity in reactions involving this compound?

A7: Careful selection of reaction conditions and catalysts allows for regioselective modifications. For instance, palladium-catalyzed reactions can favor N-alkylation, enabling the synthesis of valuable N-carbonylmethylene-2-pyridone derivatives. [] Another example is the use of chiral Lewis base catalysts, which enable highly chemoselective and enantioselective N-allylic alkylation of 2-hydroxypyridines. []

Q8: What is the role of this compound in biodegradation processes?

A8: Certain bacterial strains utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [, , ] These bacteria possess specific enzymatic pathways to degrade this compound, often involving the formation of a blue pigment (nicotine blue) as an intermediate. [, ]

Q9: Are there any enzymes that specifically act on this compound?

A9: Yes, research has identified specific enzymes involved in the bacterial degradation of this compound. For instance, Burkholderia sp. strain MAK1 employs a this compound 5-monooxygenase to catalyze the first step of its biodegradation pathway. [] Similarly, Rhodococcus rhodochrous strain PY11 utilizes a four-component dioxygenase (HpoBCDF) to initiate the breakdown process. []

Q10: Can the enzymes involved in this compound degradation be utilized for biocatalysis?

A10: Yes, enzymes like the this compound 5-monooxygenase show potential as biocatalysts. Due to its broad substrate specificity, it presents an attractive option for the regioselective hydroxylation of various N-heterocyclic compounds, offering a green approach to synthesizing valuable chemicals. []

Q11: Does this compound form complexes with metal ions?

A11: this compound readily forms stable complexes with various metal ions, including ferric ion (Fe3+). [, ] The complex formation involves both the oxygen and nitrogen atoms of this compound, leading to enhanced stability compared to complexes with similar molecules like 3- and 4-hydroxypyridines. [, ]

Q12: What is the significance of metal complexes of this compound in catalysis?

A12: Metal complexes incorporating this compound as a ligand exhibit remarkable catalytic properties in various organic reactions. For instance, ruthenium complexes with this compound-based ligands display enhanced catalytic activity in ortho-C-H bond activation and arylation reactions, even in water. [, ]

Q13: How does the presence of this compound ligands affect the catalytic activity of ruthenium complexes?

A13: this compound ligands, especially those with electron-withdrawing substituents like trifluoromethyl groups, significantly enhance the catalytic activity of ruthenium complexes. This improvement arises from their ability to promote C-H bond activation steps, leading to lower activation barriers for the overall reaction. []

Q14: Can you provide an example of a highly active ruthenium catalyst containing this compound?

A14: The bifunctional ruthenium complex Ru(II)-(phenpy-OH) [phenpy-OH: 2-(2-pyridyl-2-ol)-1,10-phenanthroline] demonstrates exceptional catalytic activity in transfer hydrogenation reactions of ketones and nitriles. This complex, bearing a single this compound unit, outperforms many other reported ruthenium complexes in transfer hydrogenation. []

Q15: How does computational chemistry contribute to our understanding of this compound?

A15: Computational methods, including Density Functional Theory (DFT) calculations, provide valuable insights into various aspects of this compound. These methods help predict molecular geometries, vibrational frequencies, electronic structures, tautomeric equilibria, and reaction mechanisms. [, , , , , ]

Q16: Can computational studies predict the outcome of reactions involving this compound?

A16: Yes, computational studies effectively predict reaction outcomes and elucidate reaction mechanisms. For example, DFT calculations have been used to model the adsorption of this compound on surfaces like germanium (Ge), providing insights into the preferred adsorption configurations. []

Q17: How do computational methods assist in studying the photochemistry of this compound?

A17: Computational studies, particularly those employing multiconfigurational methods like CASSCF and CASPT2, are crucial for understanding the photochemical behavior of this compound. These methods allow researchers to map potential energy surfaces, locate conical intersections, and elucidate the mechanisms of phototautomerization and photodissociation processes. [, ]

Q18: What are the environmental implications of using this compound and its derivatives?

A18: As with any chemical substance, understanding the environmental impact of this compound and its derivatives is crucial. While some studies highlight its biodegradation by specific bacterial strains, [, ] further research is necessary to assess its overall environmental fate, persistence, and potential effects on ecosystems. []

Q19: How can we contribute to the sustainable use of this compound?

A19: Implementing green chemistry principles is paramount. This includes optimizing reaction conditions to minimize waste, exploring catalytic pathways to reduce reagent use, and investigating biodegradable alternatives to this compound wherever feasible. []

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